(R)-3-(Fluoromethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Fluoromethyl)piperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fluoromethyl)piperidine hydrochloride typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a piperidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of ®-3-(Fluoromethyl)piperidine hydrochloride often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production. The use of flow microreactors also enhances the safety and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
®-3-(Fluoromethyl)piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of ®-3-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the fluoromethyl group.
4-Aminopiperidine: Contains an amino group instead of a fluoromethyl group.
Piperidine-4-carboxamide: Features a carboxamide group attached to the piperidine ring.
Uniqueness
®-3-(Fluoromethyl)piperidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications .
Properties
CAS No. |
1443983-88-7 |
---|---|
Molecular Formula |
C6H13ClFN |
Molecular Weight |
153.62 g/mol |
IUPAC Name |
(3R)-3-(fluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
ONWFBAHZLZNPGT-RGMNGODLSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CF.Cl |
Canonical SMILES |
C1CC(CNC1)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.